molecular formula C20H20O3 B14204159 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- CAS No. 850404-06-7

1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-

Cat. No.: B14204159
CAS No.: 850404-06-7
M. Wt: 308.4 g/mol
InChI Key: NMRBYYKTMRODML-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 5-methoxy-2-methyl-4-(1-methylethoxy)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be compared with other similar compounds, such as:

    1H-Inden-1-one, 5-methoxy-2-methyl-3-phenyl-: This compound lacks the 4-(1-methylethoxy) group, which may affect its chemical reactivity and biological activity.

    1H-Inden-1-one, 5-methoxy-3-phenyl-: This compound lacks both the 2-methyl and 4-(1-methylethoxy) groups, which can significantly alter its properties.

    1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-: This compound lacks the 3-phenyl group, which may influence its interactions with molecular targets.

The uniqueness of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

850404-06-7

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxyinden-1-one

InChI

InChI=1S/C20H20O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12H,1-4H3

InChI Key

NMRBYYKTMRODML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1=O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3

Origin of Product

United States

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